Temozolomide-d3

Description

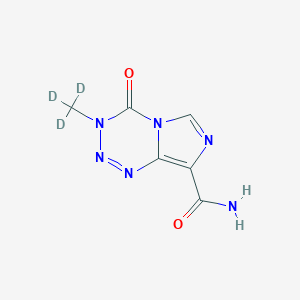

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEGJWRSRHCHSN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440717 |

Source

|

| Record name | Temozolomide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208107-14-6 |

Source

|

| Record name | Temozolomide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208107-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Temozolomide-d3 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1] Its efficacy is rooted in its ability to methylate DNA, leading to tumor cell death. Accurate quantification of TMZ in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug delivery systems. Temozolomide-d3, a deuterated analog of TMZ, serves as an indispensable tool in this context, primarily utilized as an internal standard in bioanalytical methods. This guide provides a comprehensive overview of Temozolomide-d3, its properties, and its primary use in research, with a focus on the technical details required by scientific professionals.

Core Concepts: The Role of an Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS should be chemically and physically similar to the analyte but distinguishable by the detector. Temozolomide-d3 is an ideal IS for TMZ because its three deuterium atoms increase its molecular weight by three mass units, allowing it to be differentiated by the mass spectrometer, while its chemical behavior during sample preparation and analysis is nearly identical to that of TMZ. The use of a stable isotope-labeled internal standard like Temozolomide-d3 corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.

Physicochemical Properties

A comparative summary of the key physicochemical properties of Temozolomide and its deuterated analog, Temozolomide-d3, is presented below.

| Property | Temozolomide | Temozolomide-d3 |

| Molecular Formula | C₆H₆N₆O₂ | C₆H₃D₃N₆O₂ |

| Molar Mass | 194.15 g/mol | 197.17 g/mol |

| Chemical Structure | Imidazotetrazine derivative | Deuterated imidazotetrazine derivative |

| Appearance | White to light tan/light pink powder | Off-white solid |

| Solubility | Slightly soluble in water and aqueous acids | Soluble in acetonitrile |

| Stability | Stable at acidic pH, hydrolyzes at physiological pH (>7) | Stable at acidic pH, hydrolyzes at physiological pH (>7) |

Metabolic Pathway of Temozolomide

Understanding the metabolic fate of Temozolomide is essential for interpreting pharmacokinetic data. Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is highly unstable and rapidly decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium cation, the ultimate alkylating species that methylates DNA.[1][2] Since Temozolomide-d3 is structurally identical to Temozolomide except for the isotopic labeling on the methyl group, it is presumed to follow the same metabolic pathway.

Metabolic activation pathway of Temozolomide.

Experimental Protocols: Quantification of Temozolomide in Biological Matrices

The quantification of Temozolomide in biological samples such as plasma, serum, or brain tissue homogenate is predominantly achieved using LC-MS/MS. The following is a generalized, detailed protocol based on common practices in the field.

Sample Preparation

Due to the instability of Temozolomide at physiological pH, it is crucial to acidify biological samples immediately after collection.

a) Protein Precipitation (PPT): This is a common and straightforward method for removing proteins from plasma or serum samples.

-

To a 100 µL aliquot of the acidified biological sample (e.g., plasma with 10% 1M HCl), add a known concentration of Temozolomide-d3 solution.

-

Add 300-400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.[3]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE): This method is used to separate the analyte from interfering matrix components based on differential solubility.

-

To a 100 µL aliquot of the acidified biological sample, add a known concentration of Temozolomide-d3 solution.

-

Add a water-immiscible organic solvent (e.g., ethyl acetate).[4]

-

Vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the analyte and internal standard to a new tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

Liquid Chromatography (LC)

A reversed-phase C18 column is typically used for the separation of Temozolomide.

| Parameter | Typical Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40°C |

| Injection Volume | 5 - 20 µL |

| Gradient | A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. |

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Temozolomide | 195.0 | 139.0 |

| Temozolomide-d3 | 198.0 | 142.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The transitions for Temozolomide-d3 are inferred based on the addition of three daltons to the parent and the likely fragmentation pattern where the deuterium-labeled methyl group is retained.

Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of Temozolomide in a biological sample using Temozolomide-d3 as an internal standard.

Bioanalytical workflow for Temozolomide quantification.

Conclusion

Temozolomide-d3 is a critical tool for researchers and drug development professionals working with Temozolomide. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The detailed protocols and conceptual frameworks provided in this guide are intended to support the robust and accurate analysis of this important anticancer agent. By adhering to these principles and methodologies, the scientific community can continue to advance our understanding of Temozolomide and improve its therapeutic application.

References

- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection and preparation of plasma samples [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

Technical Guide: Isotopic Purity of Temozolomide-d3 for Mass Spectrometry

This guide provides an in-depth overview of the importance and assessment of the isotopic purity of Temozolomide-d3 (TMZ-d3), a critical internal standard for quantitative mass spectrometry assays. Accurate determination of isotopic enrichment is fundamental for reliable bioanalytical data in preclinical and clinical research.

Introduction to Temozolomide and Isotopic Labeling

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma.[1] It is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC then releases a highly reactive methyldiazonium cation, which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine, leading to cytotoxicity and cell death.[2][4][5][6]

In quantitative analysis, particularly in pharmacokinetic and pharmacodynamic studies, stable isotope-labeled internal standards are essential for correcting analytical variability.[7] Temozolomide-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is the preferred internal standard for the quantification of TMZ by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic purity of this standard is paramount; the presence of unlabeled (d0) or partially labeled (d1, d2) species can interfere with the accurate quantification of the endogenous analyte, especially at low concentrations.

Quantitative Data on Isotopic Purity

The isotopic distribution of a batch of Temozolomide-d3 determines its suitability as an internal standard. High isotopic enrichment ensures that the signal from the standard does not significantly contribute to the signal of the unlabeled analyte. The data below represents a typical analysis of a high-quality TMZ-d3 standard.

| Isotopic Species | Mass Shift | Representative Ion (m/z) | Relative Abundance (%) |

| Temozolomide-d0 | +0 | 195.1 | < 0.1% |

| Temozolomide-d1 | +1 | 196.1 | < 0.5% |

| Temozolomide-d2 | +2 | 197.1 | < 1.5% |

| Temozolomide-d3 | +3 | 198.1 | > 98% |

Note: Data are representative and may vary between different commercial batches. The m/z values correspond to the [M+H]+ ion.

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

The following protocol outlines a standard method for verifying the isotopic purity of Temozolomide-d3. This method is adapted from established procedures for the quantification of TMZ in biological matrices.[3][8][9][10]

3.1. Materials and Reagents

-

Temozolomide-d3 reference standard

-

Temozolomide (unlabeled) reference standard

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA) or ammonium acetate

3.2. Sample Preparation

-

Prepare a stock solution of Temozolomide-d3 in a suitable solvent (e.g., ACN or DMSO) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions from the stock solution using a mixture of water and ACN (e.g., 50:50 v/v) to achieve a final concentration suitable for direct infusion or LC-MS analysis (e.g., 100-1000 ng/mL).

3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[3][8]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: An isocratic or gradient elution can be used. A rapid gradient is often sufficient for resolving the analyte from the injection solvent front.[9][10]

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Full scan to identify parent ions, followed by Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) to assess isotopic distribution.

-

Mass Transitions:

-

TMZ (unlabeled): m/z 195.1 → 138.1[10]

-

TMZ-d3 (labeled): m/z 198.1 → 141.1

-

Monitor for other potential isotopic species: m/z 196.1 (d1) and 197.1 (d2).

-

3.4. Data Analysis and Purity Calculation

-

Acquire full scan mass spectra of the TMZ-d3 solution to observe the distribution of masses around the expected parent ion (m/z 198.1).

-

Calculate the peak area for each isotopic species (d0, d1, d2, d3).

-

Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) present in the molecule.[11] This is crucial for accurate determination.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (Corrected Area of d3 Peak / Sum of Corrected Areas of all Isotopic Peaks) x 100

-

Visualizations

4.1. Experimental Workflow

Caption: Workflow for determining the isotopic purity of Temozolomide-d3.

4.2. Temozolomide Mechanism of Action

References

- 1. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Functional Distinctions Between Temozolomide and Temozolomide-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the chemotherapeutic agent Temozolomide (TMZ) and its deuterated isotopologue, Temozolomide-d3. It provides a comprehensive overview of their physicochemical properties, a theoretical framework for their comparative pharmacokinetics, detailed experimental protocols for their synthesis and analysis, and an examination of the key signaling pathways implicated in Temozolomide's mechanism of action.

Introduction: The Rationale for Deuteration in Drug Development

Temozolomide is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1][2] Its therapeutic efficacy stems from its ability to methylate DNA, leading to cytotoxicity in rapidly dividing tumor cells.[3] In the landscape of pharmaceutical development, the substitution of hydrogen atoms with their stable isotope, deuterium, has emerged as a strategy to modulate the pharmacokinetic properties of a drug. This process, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon referred to as the kinetic isotope effect. Consequently, deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an altered side-effect profile.

Temozolomide-d3 is the deuterated analog of Temozolomide, where the three hydrogen atoms of the methyl group are replaced with deuterium. It is widely utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Temozolomide in biological samples due to its identical chemical behavior and distinct mass.[4] This guide will delve into the nuanced differences between these two molecules.

Structural and Physicochemical Properties: A Comparative Analysis

The fundamental structural difference between Temozolomide and Temozolomide-d3 lies in the isotopic composition of the methyl group attached to the triazene moiety of the imidazotetrazine ring. This seemingly minor alteration results in a measurable difference in molecular weight.

| Property | Temozolomide | Temozolomide-d3 |

| Chemical Formula | C₆H₆N₆O₂[2] | C₆H₃D₃N₆O₂[4] |

| Molecular Weight | 194.15 g/mol [2] | 197.17 g/mol |

| IUPAC Name | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide[3] | 3-(methyl-d3)-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide |

| CAS Number | 85622-93-1[2] | 208107-14-6[4] |

| Appearance | White to light pink/light tan powder[4] | Solid |

| Solubility (in DMSO) | 5 mg/mL | 5 mg/mL[4] |

| Solubility (in PBS, pH 7.2) | 0.33 mg/mL | 0.33 mg/mL[4] |

Pharmacokinetics: The Impact of Deuteration

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[5] This conversion is the rate-limiting step in its activation and is pH-dependent, not enzyme-mediated. Therefore, the deuteration of the methyl group is not expected to significantly alter the rate of this initial activation step.

However, subsequent metabolic pathways of Temozolomide or its metabolites that may involve enzymatic cleavage of the C-D bond could be slowed. This could potentially lead to:

-

Increased Half-life: A slower metabolic clearance would result in a longer plasma half-life for Temozolomide-d3 compared to Temozolomide.

-

Altered Metabolite Profile: The formation of metabolites resulting from the oxidation of the methyl group could be reduced.

-

Increased Systemic Exposure: A longer half-life and reduced clearance would lead to a greater overall systemic exposure (Area Under the Curve - AUC).

It is important to note that since Temozolomide-d3 is primarily used as an internal standard for bioanalytical purposes, its pharmacokinetic profile is assumed to be identical to that of Temozolomide for the purpose of accurate quantification.[7]

Table 2: Pharmacokinetic Parameters of Temozolomide (Human)

| Parameter | Value | Reference |

| Bioavailability | ~100% | [8] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2] |

| Plasma Half-life (t½) | ~1.8 hours | [5] |

| Volume of Distribution (Vd) | 0.4 L/kg | [2] |

| Protein Binding | ~15% | [2] |

| Metabolism | Spontaneous hydrolysis to MTIC | [5] |

| Excretion | Primarily renal | [2] |

Experimental Protocols

Synthesis of Temozolomide-d3

A specific, detailed, step-by-step protocol for the synthesis of Temozolomide-d3 is not widely published. However, its synthesis can be adapted from established methods for Temozolomide by substituting a deuterated methylating agent in the final step. The following is a generalized protocol based on the alkylation of a nor-temozolomide precursor.[9]

Objective: To synthesize 3-(methyl-d3)-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide (Temozolomide-d3).

Materials:

-

4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide (nor-temozolomide)

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the nor-temozolomide anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nor-temozolomide in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a molar equivalent of sodium hydride to the solution with stirring. Allow the reaction to proceed for 30 minutes at 0°C to form the sodium salt of nor-temozolomide.

-

Methylation: Slowly add a molar equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Temozolomide-d3.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of Temozolomide-d3.

Bioanalytical Method for Quantification of Temozolomide using Temozolomide-d3 as an Internal Standard

Objective: To quantify the concentration of Temozolomide in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Temozolomide-d3 as an internal standard.[7]

Materials and Reagents:

-

Blank plasma

-

Temozolomide standard

-

Temozolomide-d3 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare stock solutions of Temozolomide and Temozolomide-d3 in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Temozolomide by serial dilution of the stock solution with ACN/water.

-

Prepare a working solution of the internal standard (Temozolomide-d3) at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (or standard/QC), add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Temozolomide: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 195.1 → 138.1).

-

Temozolomide-d3: Monitor the transition of the parent ion to its corresponding product ion (e.g., m/z 198.1 → 141.1).[10]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Temozolomide and Temozolomide-d3.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of Temozolomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action and Signaling Pathways

The mechanism of action of Temozolomide is identical to that of Temozolomide-d3, as the deuteration of the methyl group does not alter its chemical reactivity in the DNA alkylation process. The primary cytotoxic effect of Temozolomide is mediated by the methylation of DNA, which triggers a cascade of cellular events leading to apoptosis.

DNA Alkylation

Following spontaneous conversion to MTIC at physiological pH, Temozolomide releases a highly reactive methyldiazonium cation. This cation readily transfers a methyl group to the DNA bases, primarily at the N7 position of guanine and the N3 position of adenine. However, the most critical cytotoxic lesion is the methylation at the O6 position of guanine (O6-MeG).

References

- 1. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Preclinical pharmacokinetic and pharmacodynamic evaluation of metronomic and conventional temozolomide dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumour imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide): an intermediate for the preparation of the antitumour drug temozolomide and analogues, avoiding the use of isocyanates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. A Multicenter Randomized Bioequivalence Study of a Novel Ready-to-Use Temozolomide Oral Suspension vs. Temozolomide Capsules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Temozolomide-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available sources of high-purity deuterated Temozolomide (Temozolomide-d3), its applications in research and development, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for scientists utilizing Temozolomide-d3 as an internal standard in pharmacokinetic studies and other analytical applications.

Introduction to Temozolomide and its Deuterated Analog

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme. It is a prodrug that, under physiological conditions, converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, leading to cytotoxicity in tumor cells.

Temozolomide-d3 is a stable isotope-labeled version of Temozolomide, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, making it an ideal internal standard for mass spectrometry-based quantification of Temozolomide in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.

Commercial Sources of High-Purity Temozolomide-d3

A number of chemical suppliers offer high-purity Temozolomide-d3 for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of commercially available sources and their reported specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment |

| Cayman Chemical | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.2 | ≥98% (Temozolomide)[1] | ≥99% deuterated forms (d1-d3); ≤1% d0[1] |

| MedChemExpress | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | 99.80% | Not specified on website |

| Clearsynth | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Not less than 95% by HPLC[2] | Not specified on website |

| Simson Pharma | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | CoA provided with product | Not specified on website |

| Veeprho | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Not specified on website | Not specified on website |

| Santa Cruz Biotechnology | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Refer to lot-specific CoA[3] | Not specified on website |

| Pharmaffiliates | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Not specified on website | Not specified on website |

| KM Pharma Solution | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.2 | >95%[4] | Not specified on website |

| TLC Pharmaceutical Standards | 208107-14-6 | C₆H₃D₃N₆O₂ | - | Not specified on website | Not specified on website |

Mechanism of Action of Temozolomide

The cytotoxic effect of Temozolomide is mediated by its ability to methylate DNA. The following diagram illustrates the key steps in its mechanism of action.

References

Temozolomide-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Temozolomide-d3, a deuterated analog of the alkylating agent Temozolomide. This document outlines its core physicochemical properties, its application as an internal standard in quantitative bioanalysis, and the fundamental mechanism of action of its parent compound, Temozolomide.

Core Properties of Temozolomide-d3

Temozolomide-d3 is a stable isotope-labeled version of Temozolomide, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Temozolomide in biological matrices.

| Property | Value | Citations |

| CAS Number | 208107-14-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₃D₃N₆O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 197.17 g/mol | [1][2][4][5][6][7][8] |

| Synonyms | 3,4-Dihydro-3-(methyl-d3)-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide | [2][3][6] |

| Typical Use | Internal standard for quantification of Temozolomide | [3][4][5] |

Mechanism of Action: Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[9] MTIC then releases a highly reactive methyldiazonium cation, which is responsible for the drug's cytotoxic effects.[10] This cation readily methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[9][10]

The key to Temozolomide's antitumor activity lies in the methylation of the O6 position of guanine (O6-MeG).[10] This lesion, if not repaired, leads to the mispairing of thymine instead of cytosine during DNA replication. This mismatch triggers the DNA mismatch repair (MMR) pathway, which, in a futile attempt to correct the error, ultimately leads to DNA double-strand breaks and subsequent cancer cell apoptosis.[10]

A crucial factor in tumor resistance to Temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][5][6][7] MGMT can directly remove the methyl group from the O6 position of guanine, thus negating the cytotoxic effect of the drug.[7][8] Tumors with low levels of MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are more sensitive to Temozolomide treatment.[2][5][6][7]

Experimental Protocol: Quantification of Temozolomide in Plasma

The following is a representative protocol for the quantification of Temozolomide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Temozolomide-d3 as an internal standard. This protocol is based on methodologies described in the literature.[1][3][11][12][13]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, standard, or quality control, add 10 µL of Temozolomide-d3 internal standard (IS) working solution (e.g., 1000 ng/mL in methanol).

-

Acidify the sample with 10 µL of 1N HCl to stabilize Temozolomide.[1]

-

Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.

-

For further cleanup, perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.[1][11][12]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters UPLC® BEH C18).[1][11][12]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[1][11][12]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Optimize source temperature, desolvation gas flow, cone voltage, and collision energy for maximum signal intensity for both the analyte and the internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. Downregulation of MGMT expression by targeted editing of DNA methylation enhances temozolomide sensitivity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simultaneous determination of temozolomide acid and its hexyl ester in plasma by LC-MS/MS: application to the first pharmacokinetic study of temozolomide hexyl ester in rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | A Novel DNA Methylation-Based Signature Can Predict the Responses of MGMT Promoter Unmethylated Glioblastomas to Temozolomide [frontiersin.org]

- 6. MGMT promoter methylation correlates with survival benefit and sensitivity to temozolomide in pediatric glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temozolomide - Wikipedia [en.wikipedia.org]

- 8. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]

- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. longdom.org [longdom.org]

- 12. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Caution: A Technical Guide to the Safe Handling of Temozolomide-d3 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Temozolomide-d3 powder, a deuterated analog of the alkylating agent Temozolomide. Due to its cytotoxic nature, stringent adherence to safety protocols is paramount to protect laboratory personnel and the environment. This document outlines the known hazards, recommended personal protective equipment, emergency procedures, and proper disposal methods.

Hazard Identification and Classification

Temozolomide-d3 is classified as a hazardous substance. While specific toxicological data for the deuterated form is limited, the safety profile is extrapolated from its non-deuterated counterpart, Temozolomide. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed

-

H340: May cause genetic defects

-

H350: May cause cancer

-

H360: May damage fertility or the unborn child

Signal Word: Danger[3]

The substance is a potent cytotoxic agent that functions by methylating DNA, which can lead to cell death.[4] As a suspected carcinogen, mutagen, and teratogen, all contact should be minimized.[5][6]

Quantitative Toxicological Data for Temozolomide

The following table summarizes the available acute toxicity data for the non-deuterated form, Temozolomide. These values should be considered relevant for handling Temozolomide-d3.

| Species | Route of Administration | LD50 Value | Reference |

| Dog | Oral | 19 mg/kg | [5] |

| Rat | Oral | 315 mg/kg | [5] |

| Mouse | Oral | 205 mg/kg | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential when working with Temozolomide-d3 powder.

Engineering Controls

-

Ventilation: All manipulations of Temozolomide-d3 powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[1][7] The work area should have adequate general ventilation.[6]

-

Containment: The use of containment systems such as glove boxes is recommended for high-potency compounds like Temozolomide-d3 to provide the highest level of protection.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling Temozolomide-d3 powder.

| PPE Category | Specification | Rationale | Reference |

| Hand Protection | Double gloving with nitrile or chloroprene gloves. | Provides a barrier against dermal absorption. Double gloving offers additional protection in case of a breach in the outer glove. | [5][7] |

| Eye Protection | ANSI-approved safety glasses with side shields or goggles. A face shield is also recommended. | Protects the eyes from splashes and airborne particles. | [5][7] |

| Body Protection | A dedicated, buttoned, flame-resistant lab coat. Disposable gowns are recommended for procedures with a high risk of contamination. | Prevents contamination of personal clothing and skin. | [5][7] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if there is a risk of exceeding exposure limits or if visible dust is generated. | Protects against the inhalation of the hazardous powder. | [1] |

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to minimize exposure risk.

Handling

-

Training: All personnel must receive training on the hazards of and safe handling procedures for cytotoxic compounds before working with Temozolomide-d3.[1]

-

Designated Area: All work with Temozolomide-d3 should be conducted in a designated and clearly marked area.

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

-

Aerosol Prevention: Avoid actions that could generate dust, such as scraping or vigorous shaking.[5]

Storage

-

Container: Store Temozolomide-d3 in a tightly sealed, clearly labeled container.[7]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8] The storage area should be secure and accessible only to authorized personnel.[5]

-

Temperature: Recommended storage is at 2-8°C.[7]

Emergency Procedures

Spills and Leaks

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Workflow for Spill Response

Caption: Workflow for responding to a Temozolomide-d3 powder spill.

First Aid Measures

The following table outlines the immediate first aid response in case of exposure. Medical attention should be sought immediately in all cases of exposure.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Waste Disposal

All waste contaminated with Temozolomide-d3 is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Disposal Pathway

Caption: Segregation and disposal pathway for Temozolomide-d3 contaminated waste.

Experimental Protocols

Detailed experimental protocols for the toxicological testing of Temozolomide-d3 are not publicly available. However, the data presented in this guide would have been generated using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

-

Acute Oral Toxicity (LD50): This is typically determined using a method like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to a group of fasted animals (usually rats) at one of a series of defined dose levels. The number of animals that die within a specified period is observed, and the LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

-

Mutagenicity: Assays such as the Ames test (OECD Test Guideline 471) are used to assess the potential of a substance to cause genetic mutations. This in vitro test uses bacteria to test for gene mutations.

-

Carcinogenicity: Long-term studies in animals (e.g., two-year bioassays in rats and mice) are conducted to determine the carcinogenic potential of a substance. These studies involve the administration of the substance to animals for a major portion of their lifespan and subsequent examination for the development of tumors.

It is the responsibility of the research institution to conduct a thorough risk assessment and to establish and validate safe handling protocols for Temozolomide-d3 based on the available data for the non-deuterated compound and the principles of good laboratory practice for handling cytotoxic agents.

References

- 1. ehs.utoronto.ca [ehs.utoronto.ca]

- 2. Temozolomide-d3 | C6H6N6O2 | CID 10488155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. obaid.info [obaid.info]

- 4. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. chemos.de [chemos.de]

- 7. research.uga.edu [research.uga.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: High-Throughput Analysis of Temozolomide in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

References

- 1. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for In Vitro Pharmacokinetic Studies of Temozolomide-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is an oral alkylating agent utilized in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma.[1] It functions as a prodrug that, under physiological pH, spontaneously converts to the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3][4] MTIC is responsible for the drug's cytotoxic effects through DNA methylation.[3] Temozolomide-d3, a deuterated analog of temozolomide, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the accurate quantification of temozolomide in biological matrices.[5][6] For the purpose of in vitro pharmacokinetic and pharmacodynamic studies, the concentration ranges and experimental conditions for temozolomide-d3 are considered equivalent to those of non-labeled temozolomide.

These application notes provide a comprehensive guide to the selection of appropriate concentrations of temozolomide-d3 for various in vitro assays, along with detailed experimental protocols.

Data Presentation: Quantitative Summary

The selection of an appropriate concentration range for in vitro studies is critical and depends on the specific research question. Below are tables summarizing typical concentrations of temozolomide used in different in vitro applications. These can be directly extrapolated for studies involving temozolomide-d3.

Table 1: Temozolomide Concentrations for Cell Viability and Cytotoxicity Assays

| Cell Line | Assay Type | Concentration Range | IC50 Values (72h) | Reference |

| A172 (TMZ-sensitive) | MTT | 0 - 1000 µM | 200 - 400 µM | [7] |

| U87-MG (TMZ-sensitive) | MTT | 0 - 1000 µM | 200 - 400 µM | [7] |

| T98G (TMZ-resistant) | MTT | 0 - 1000 µM | > 400 µM | [7] |

| U87 | Cell Viability | Not specified | Median IC50: 230.0 µM | [8][9] |

| U251 | Cell Viability | Not specified | Median IC50: 176.5 µM | [9] |

| Patient-Derived Glioma Cells | MTT | 400 - 2000 µM | 476 - 1757 µM | [10] |

| Glioblastoma Stem Cells | Sphere Forming | 0.4 - 250 µM | Varies | [11] |

Table 2: Temozolomide Concentrations for Mechanistic and Combination Studies

| Study Type | Cell Lines | Concentration(s) | Purpose | Reference |

| Combination with Cold Atmospheric Plasma | A172, U87-MG, T98G | 400 µM | To investigate synergistic effects | [7] |

| Combination with Radiotherapy | LN18, T98G, U87, U373 | 25 µM, 50 µM | To mimic clinically relevant plasma concentrations | [12] |

| Induction of Drug Resistance | U373, Hs683, T98G | 1 nM - 10 µM (stepwise increase) | To establish TMZ-resistant cell lines | [13] |

| Analysis of Genotoxicity | U251MG | 25, 50, 100, 200 µM | To assess DNA damage | [14] |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of temozolomide-d3 in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., A172, U87-MG, T98G)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Temozolomide-d3 stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

-

Drug Treatment: Prepare serial dilutions of temozolomide-d3 from a stock solution. The concentration range should typically span from 0 to 1000 µM.[7] Remove the old media from the wells and add 100 µL of the media containing the different concentrations of temozolomide-d3. Include a vehicle control (DMSO) with a final concentration not exceeding 0.25%.[7]

-

Incubation: Incubate the plates for 72 hours.[7]

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of temozolomide-d3 and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Metabolism and Stability Assessment

This protocol is designed to assess the stability of temozolomide-d3 and its conversion to MTIC-d3 under physiological conditions.

Materials:

-

Temozolomide-d3

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS/MS system

-

Temozolomide and MTIC analytical standards

Procedure:

-

Sample Preparation: Prepare a solution of temozolomide-d3 in PBS (pH 7.4) at a clinically relevant concentration (e.g., 25 µM).

-

Incubation: Incubate the solution at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 1.8, 2, 4, 6 hours), collect aliquots of the solution. The half-life of temozolomide is approximately 1.8 hours.[1]

-

Sample Quenching: Immediately stop the degradation process by acidifying the samples (e.g., with 2.5 M HCl) to stabilize temozolomide.[2]

-

LC-MS/MS Analysis: Analyze the concentrations of both temozolomide-d3 and its active metabolite, MTIC-d3, using a validated LC-MS/MS method. Temozolomide-d3 is often used as an internal standard for such analyses.[5]

-

Data Analysis: Plot the concentration of temozolomide-d3 over time to determine its degradation kinetics and half-life under physiological conditions.

Mandatory Visualizations

References

- 1. Temozolomide - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Temozolomide Efficacy and Metabolism: The Implicit Relevance of Nanoscale Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Functional temozolomide sensitivity testing of patient-specific glioblastoma stem cell cultures is predictive of clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meridian.allenpress.com [meridian.allenpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. portlandpress.com [portlandpress.com]

Application Notes and Protocols: The Role of Temozolomide-d3 in Glioblastoma Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults.[1][2][3] Its efficacy is primarily attributed to its ability to methylate DNA at the O6 and N7 positions of guanine and the N3 position of adenine, leading to DNA damage and ultimately, apoptotic cell death.[1] However, the clinical utility of TMZ is often hampered by both intrinsic and acquired resistance, a multifactorial process primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2]

In the context of glioblastoma cell line research, understanding the pharmacokinetics, cellular uptake, and metabolic fate of temozolomide is crucial for elucidating mechanisms of action, resistance, and for the development of novel therapeutic strategies. This is where isotopically labeled compounds like Temozolomide-d3 play a pivotal role. Temozolomide-d3, in which three hydrogen atoms on the methyl group are replaced with deuterium, serves as an ideal internal standard for quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to unlabeled TMZ, but distinct mass, allow for precise and accurate quantification of TMZ in complex biological matrices such as cell culture media, cell lysates, and in vivo tissue samples.

Mechanism of Action of Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2] MTIC then releases a highly reactive methyldiazonium cation, which is responsible for the methylation of DNA. The cytotoxic effects of TMZ are predominantly due to the formation of O6-methylguanine, a lesion that, if not repaired by MGMT, leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, cell cycle arrest and apoptosis.[2]

Resistance to temozolomide in glioblastoma is a significant clinical challenge. The primary mechanism of resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion.[2] Other resistance mechanisms include alterations in the mismatch repair (MMR) pathway and the base excision repair (BER) pathway.

Application of Temozolomide-d3 in Research

The primary application of Temozolomide-d3 in glioblastoma cell line research is as an internal standard for the quantification of temozolomide concentrations using LC-MS/MS. This is essential for a variety of experimental contexts:

-

Pharmacokinetic Studies: Determining the stability and degradation rate of TMZ in cell culture media under different experimental conditions.

-

Cellular Uptake and Efflux Studies: Quantifying the intracellular concentration of TMZ to understand how drug transporters and other factors influence its accumulation within glioblastoma cells.

-

Drug Combination Studies: Accurately measuring TMZ levels when used in combination with other therapeutic agents to assess potential drug-drug interactions that may affect its concentration and efficacy.

-

In Vivo Model Validation: Correlating in vitro findings with in vivo data by accurately measuring TMZ concentrations in plasma and tumor tissue from animal models of glioblastoma.

Data Presentation

The use of Temozolomide-d3 as an internal standard allows for the generation of precise quantitative data. Below are examples of how such data can be structured.

Table 1: Pharmacokinetic Parameters of Temozolomide in Glioblastoma Models

(Note: This table is a representative example. The precise values would be determined experimentally using Temozolomide-d3 as an internal standard for LC-MS/MS analysis.)

| Parameter | In Vitro (U87 MG Cells) | In Vivo (Mouse Model) |

| Half-life (t½) | 1.8 ± 0.2 hours | 1.5 ± 0.3 hours |

| Peak Concentration (Cmax) | 50 ± 5 µM (in media) | 20 ± 4 µg/mL (in plasma) |

| Time to Peak (Tmax) | 1 hour | 1.2 hours |

| Area Under the Curve (AUC) | N/A | 45 ± 7 µg·h/mL |

| Cellular Uptake (at 1h) | 15 ± 3 pmol/10^6 cells | N/A |

Table 2: IC50 Values of Temozolomide in Different Glioblastoma Cell Lines

(Note: Accurate determination of IC50 values relies on precise preparation of TMZ stock solutions and their stability in culture, which can be verified using Temozolomide-d3 and LC-MS/MS.)

| Cell Line | MGMT Status | IC50 (µM) |

| U87 MG | Methylated (Low Expression) | 25 ± 5 |

| T98G | Unmethylated (High Expression) | > 500 |

| A172 | Methylated (Low Expression) | 30 ± 8 |

| LN-18 | Unmethylated (High Expression) | > 500 |

Experimental Protocols

Protocol 1: Quantification of Temozolomide in Glioblastoma Cell Lysates and Culture Media using LC-MS/MS with Temozolomide-d3 Internal Standard

Objective: To accurately measure the concentration of temozolomide in cell culture media and cell lysates from glioblastoma cell lines.

Materials:

-

Glioblastoma cell line of interest (e.g., U87 MG, T98G)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Temozolomide (TMZ)

-

Temozolomide-d3 (internal standard)

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile with 0.1% formic acid (precipitation solvent)

-

LC-MS/MS system

-

Appropriate C18 analytical column

Procedure:

-

Cell Culture and Treatment:

-

Plate glioblastoma cells at a desired density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of temozolomide for the specified time points. Include untreated control wells.

-

-

Sample Collection:

-

Culture Medium: At each time point, collect an aliquot of the cell culture medium from each well.

-

Cell Lysate:

-

Aspirate the remaining medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold PBS to the cells and scrape them from the plate.

-

Collect the cell suspension and lyse the cells by sonication or freeze-thaw cycles.

-

-

-

Sample Preparation:

-

To a 100 µL aliquot of culture medium or cell lysate, add 10 µL of Temozolomide-d3 internal standard solution (at a known concentration, e.g., 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect and quantify temozolomide and Temozolomide-d3 using multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for TMZ and TMZ-d3 should be optimized beforehand.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of temozolomide spiked with a constant concentration of Temozolomide-d3.

-

Calculate the ratio of the peak area of temozolomide to the peak area of Temozolomide-d3 for each standard and sample.

-

Determine the concentration of temozolomide in the unknown samples by interpolating from the calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action and resistance of Temozolomide.

Caption: Workflow for TMZ quantification using TMZ-d3.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Temozolomide using Temozolomide-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Temozolomide in biological matrices. The method utilizes Temozolomide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of Temozolomide for pharmacokinetic studies, drug metabolism research, and other preclinical and clinical applications.

Introduction

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme.[1] Accurate quantification of TMZ in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note describes a highly selective and sensitive method employing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of Temozolomide-d3 as an internal standard minimizes variability from sample preparation and matrix effects, leading to reliable and reproducible results.

Chemical Structures

| Compound | Structure |

| Temozolomide (TMZ) |  |

| Temozolomide-d3 (TMZ-d3) |  |

Experimental

Materials and Reagents

-

Temozolomide (Reference Standard)

-

Temozolomide-d3 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for sample extraction:

-

To 100 µL of plasma sample, add 10 µL of Temozolomide-d3 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry (MS)

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions should be used for the quantification of Temozolomide and Temozolomide-d3. The transitions for Temozolomide-d3 are predicted based on the known fragmentation of Temozolomide.

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Temozolomide | 195.1 | 137.1 | 100 | 25 | 15 |

| Temozolomide-d3 (IS) | 198.1 | 140.1 | 100 | 25 | 15 |

Results and Discussion

This method provides excellent sensitivity and specificity for the detection of Temozolomide. The use of a stable isotope-labeled internal standard, Temozolomide-d3, ensures high precision and accuracy by correcting for any variability during sample processing and ionization. The chromatographic conditions provide good peak shape and resolution from endogenous matrix components. A typical calibration curve is linear over the range of 1-1000 ng/mL.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Temozolomide and the experimental workflow for its quantification.

References

Application Notes and Protocols for the Use of Temozolomide-d3 in Cerebrospinal Fluid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastomas and other malignant brain tumors. Its ability to cross the blood-brain barrier is crucial for its efficacy. Monitoring the concentration of Temozolomide in the cerebrospinal fluid (CSF) provides a valuable surrogate for its concentration in the central nervous system, offering insights into its pharmacokinetics and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Temozolomide-d3, is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantification of Temozolomide in human cerebrospinal fluid using Temozolomide-d3 as an internal standard. The methodology is based on established and validated LC-MS/MS techniques, adapted for this specific application.

Mechanism of Action of Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a potent DNA methylating agent, transferring a methyl group to the O6 and N7 positions of guanine and the N3 position of adenine in DNA. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Caption: Mechanism of Temozolomide activation and DNA methylation.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for the stability of Temozolomide, which is susceptible to degradation at neutral and alkaline pH.

-

CSF Collection: Collect cerebrospinal fluid via lumbar puncture into polypropylene tubes.

-

Acidification: Immediately after collection, acidify the CSF sample to a pH below 4 to prevent the degradation of Temozolomide. This can be achieved by adding 10 µL of 1 M HCl per 100 µL of CSF.

-

Storage: Vortex the acidified samples gently and store them at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines a protein precipitation method for the extraction of Temozolomide and Temozolomide-d3 from CSF.

-

Thaw Samples: Thaw the acidified CSF samples on ice.

-

Spiking with Internal Standard: To 100 µL of acidified CSF, add 10 µL of Temozolomide-d3 internal standard working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

Caption: Workflow for CSF sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions for the analysis of Temozolomide and Temozolomide-d3. These may need to be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 10 µL. |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| MRM Transitions | Temozolomide: 195.1 -> 138.1 (Quantifier), 195.1 -> 110.1 (Qualifier) Temozolomide-d3: 198.1 -> 141.1 |

| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |

| Dwell Time | 100 ms. |

Data Presentation

The following tables summarize pharmacokinetic data for Temozolomide in cerebrospinal fluid from published studies.

Table 1: Temozolomide Concentrations in CSF and Plasma

| Population | Temozolomide Dose | Median CSF Concentration (µg/mL) | Median Plasma Concentration (µg/mL) | CSF/Plasma Ratio | Reference |

| Pediatric | 24–77 mg/m²/day | 0.37 (range: 0.06–1.76) | 0.96 (range: 0.24–5.99) | 37% | [1][2] |

| Adult | 150–200 mg/m²/day | Not specified | Not specified | ~20% |

Table 2: Pharmacokinetic Parameters of Temozolomide

| Population | Parameter | Value | Unit | Reference |

| Pediatric | AUCCSF | 5.99 (95% PI: 2.52–8.21) | mgh/L | [1] |

| Pediatric | AUCplasma | 16.21 (95% PI: 6.82–22.22) | mgh/L | [1] |

| Adult | AUCCSF/AUCplasma Ratio | 20 | % | |

| Non-human Primate | Peak CSF Concentration | 26 ± 4 | µM | |

| Non-human Primate | CSF:Plasma AUC Ratio | 0.33 ± 0.06 |

AUC: Area under the curve; PI: Prediction Interval.

Conclusion

The accurate quantification of Temozolomide in cerebrospinal fluid is crucial for understanding its central nervous system pharmacokinetics and for optimizing therapeutic strategies for brain tumors. The use of Temozolomide-d3 as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary precision and accuracy for such measurements. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working with Temozolomide. It is recommended that each laboratory validates the described method on their own instrumentation to ensure optimal performance.

References

Application Note: High-Throughput Bioanalytical Method for Temozolomide Quantification in Human Plasma using Temozolomide-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain cancers such as glioblastoma multiforme.[1][2] As a prodrug, TMZ is chemically converted at physiological pH to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which is responsible for the methylation of DNA at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] This DNA damage ultimately triggers tumor cell death.[2]

Accurate quantification of Temozolomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The inherent instability of TMZ at physiological pH presents a significant challenge in bioanalytical method development, necessitating sample acidification to prevent degradation.[5][6] To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard (IS) is highly recommended. Temozolomide-d3, a deuterated analog of Temozolomide, serves as an ideal IS as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variability in sample preparation and matrix effects during mass spectrometric detection.

This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Temozolomide in human plasma, incorporating Temozolomide-d3 as the internal standard. The method is validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMEA) guidelines.[1]

Experimental Protocols

Materials and Reagents

-

Temozolomide (analytical standard)

-

Temozolomide-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

1 M HCl

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Temozolomide and Temozolomide-d3 by dissolving the appropriate amount of each compound in methanol.

Working Solutions: